N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3/c1-2-22-7-5-17(6-8-22)15(25)23(16(26)21-17)10-14(24)20-13-4-3-11(18)9-12(13)19/h3-4,9H,2,5-8,10H2,1H3,(H,20,24)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYTWYUDVOIGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a difluorophenyl group and a triazaspirodecane moiety. Its molecular formula is with a molecular weight of 351.31 g/mol. The presence of the difluorophenyl group suggests potential interactions with various biological targets.
1. Antifungal Activity
Research indicates that derivatives of compounds containing the difluorophenyl moiety exhibit notable antifungal properties. For instance, similar compounds have shown activity against human pathogenic fungi:
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| 3i | Candida albicans | Significant activity reported |
| Fluconazole | Candida albicans | Reference drug for comparison |
In vitro tests demonstrated that some analogs of this compound displayed comparable or superior antifungal activity relative to fluconazole, suggesting potential for further optimization in antifungal therapy .
2. Anti-HIV Activity
The compound has been studied for its anti-HIV potential. A related compound was found to exhibit anti-HIV properties through mechanisms involving inhibition of viral replication. The structure-activity relationship (SAR) studies indicated that modifications in the triazole structure could enhance antiviral efficacy:
Case Study 1: Antiviral Efficacy
A study focusing on sulfanyltriazoles demonstrated that certain derivatives could effectively inhibit HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The EC50 values for these compounds were significantly lower than those of existing treatments, highlighting their potential as novel therapeutic agents .
Case Study 2: Anticancer Potential
Another investigation revealed that triazole-containing compounds exhibited anticancer activity against various cancer cell lines. For example:
| Cancer Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| HCT-116 | Triazole derivative | 6.2 |
| T47D | Triazole derivative | 27.3 |
These findings suggest that compounds similar to this compound may possess significant anticancer properties worth exploring further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles, highlighting substituent-driven differences in activity, selectivity, and molecular properties.
*Calculated molecular formula based on IUPAC nomenclature.
Key Structural and Functional Insights
Core Modifications :
- The 1,3,8-triazaspiro[4.5]decane core (as in the target compound) is associated with kinase inhibition (e.g., DDR1 in ), whereas 1,3-diazaspiro[4.5]decane derivatives (e.g., ) are linked to antimicrobial and antiviral activities.
- Substitution at position 8 (e.g., ethyl, methyl, or benzoyl groups) influences target selectivity. For example, 8-ethyl substitution in the target compound and Compound C () correlates with antifibrotic activity, while 8-methyl analogs () lack this specificity.
Acetamide Substituents: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or methoxyphenyl analogs (e.g., ). Trifluoroethyl substitution (Compound C, ) improves lipophilicity and DDR1 binding affinity, but reduces solubility compared to non-fluorinated analogs.
Biological Activity: Kinase Inhibition: Compound C () inhibits DDR1 (IC₅₀ < 100 nM), preventing collagen-induced fibrosis. The target compound’s difluorophenyl group may similarly modulate kinase interactions. Antimicrobial Activity: Compound 5 () inhibits Mtb lipoamide dehydrogenase (IC₅₀ = 50 nM), with selectivity driven by the 2,4-dimethoxybenzoyl group. Antiviral Potential: The pyridin-3-ylethyl analog () binds monkeypox A42R via H-bonds and arene interactions, suggesting the target compound’s fluorophenyl group could enhance viral protease binding.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core in this compound?
- The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the 1,3,8-triazaspiro[4.5]decane core via cyclization reactions using reagents like ethylenediamine derivatives and ketones.
- Step 2 : Functionalization with the 8-ethyl-2,4-dioxo group under controlled pH and temperature (e.g., 60–80°C in THF or DCM) to avoid side reactions .
- Step 3 : Acetamide coupling via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Key Tip : Use HPLC or LC-MS to monitor intermediate purity .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- X-ray crystallography (e.g., SHELX programs ) provides definitive conformation analysis, especially for the spirocyclic core.
- NMR :
- ¹H/¹³C NMR : Identify peaks for the difluorophenyl (δ 6.8–7.2 ppm) and acetamide (δ 2.1–2.3 ppm) groups .
- ²D NOESY : Resolve spatial interactions between the ethyl group and spirocyclic nitrogen .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₀F₂N₄O₃) with <2 ppm error .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Incomplete cyclization (e.g., open-chain intermediates) or over-alkylation at the spirocyclic nitrogen.
- Mitigation :
- Optimize reaction time/temperature to prevent kinetic traps .
- Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for purification .
Advanced Research Questions
Q. How does the difluorophenyl substituent influence the compound’s interaction with biological targets?
- The electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases) via dipole interactions and π-stacking. Computational docking (AutoDock Vina) and MD simulations reveal:
- Binding affinity : ΔG ≈ -9.2 kcal/mol for kinase targets, comparable to clinical inhibitors .
- Selectivity : Fluorine’s steric effects reduce off-target binding compared to chlorinated analogs .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Case Example : Discrepancies in IC50 values (e.g., 10 nM in enzymatic assays vs. 1 µM in cell-based assays) may arise from:
- Membrane permeability : Use logP/logD calculations (ADMET Predictor) and modify substituents (e.g., replace ethyl with PEG groups) to enhance solubility .
- Metabolic instability : Perform LC-MS/MS stability studies in liver microsomes .
Q. How can the conformational flexibility of the spirocyclic core be exploited in structure-activity relationship (SAR) studies?
- Dynamic analysis :
- Molecular dynamics (MD) : Simulate ring puckering (e.g., chair vs. boat conformers) to identify bioactive conformers .
- SAR modifications :
- Rigid analogs : Replace the spirocyclic oxygen with a sulfone to lock conformation .
- Substituent effects : Introduce methyl groups at C7 to sterically hinder non-productive binding modes .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
